molecular formula C4H9NO4 B2968080 1,4-butanediol D8 mononitrate CAS No. 1261398-94-0

1,4-butanediol D8 mononitrate

Cat. No. B2968080
CAS RN: 1261398-94-0
M. Wt: 143.168
InChI Key: FBOGSWRRYABFKU-SVYQBANQSA-N
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Description

1,4-Butanediol D8 mononitrate (BDMN) is an organic compound belonging to the class of esters, specifically nitrates, and is a derivative of 1,4-butanediol. BDMN is a colorless, odorless solid at room temperature and is soluble in water, alcohols, and ethers. BDMN has many applications in the field of science, ranging from research to laboratory experiments.

Scientific Research Applications

Autonomous Production in Engineered Bacteria

Liu and Lu (2015) discussed the autonomous production of 1,4-butanediol via a de novo biosynthesis pathway in engineered Escherichia coli. This study highlights the use of synthetic biology and metabolic engineering to produce 1,4-butanediol, indicating its potential in industrial applications (Liu & Lu, 2015).

Direct Production from Renewable Carbohydrate Feedstocks

Yim et al. (2011) reported the first biocatalytic routes to 1,4-butanediol from renewable carbohydrate feedstocks. This involves engineering an E. coli strain for enhanced anaerobic operation and the conversion of various sugars into 1,4-butanediol, showcasing its potential in replacing petrochemically-derived feedstocks (Yim et al., 2011).

Efficient Redox Biocatalysis

Kara et al. (2013) explored using 1,4-butanediol as a cosubstrate to promote NAD(P)H-dependent redox biocatalysis. This study demonstrates the efficiency of 1,4-butanediol in biocatalysis, contributing to the development of more efficient biotechnological processes (Kara et al., 2013).

Commercial Scale Production from Sugar

Burgard et al. (2016) highlighted the development of a commercial-scale process for producing 1,4-butanediol from sugar. This involves an integrated approach combining enzyme, pathway, metabolic network, and organism engineering, emphasizing the industrial feasibility of biotechnological production of 1,4-butanediol (Burgard et al., 2016).

Mechanism of Action

Target of Action

1,4-Butanediol Mononitrate-d8 primarily targets the Endoplasmic reticulum mannosyl-oligosaccharide 1,2-alpha-mannosidase, Phospholipase A2, membrane associated, Group IIE secretory phospholipase A2, Ribosomal small subunit pseudouridine synthase A, and Penicillin-insensitive murein endopeptidase . These targets play crucial roles in various biochemical processes, including protein synthesis and cell wall formation .

Biochemical Pathways

1,4-Butanediol Mononitrate-d8 affects several biochemical pathways. For instance, it is involved in the metabolism of 1,4-butanediol, where it is oxidized to 4-hydroxybutyrate . The resulting 4-hydroxybutyrate can be metabolized through three possible pathways: oxidation to succinate, CoA activation and subsequent oxidation to succinyl-CoA, and beta oxidation to glycolyl-CoA and acetyl-CoA .

Pharmacokinetics

The pharmacokinetics of 1,4-Butanediol Mononitrate-d8 involves its bioactivation to γ-hydroxybutyric acid (GHB), a process partly mediated by alcohol dehydrogenase . Deuteration, the process of replacing hydrogen atoms with deuterium, can affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

It is known that the compound’s bioactivation to ghb can have various effects, as ghb is a substance of abuse with psychoactive properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,4-Butanediol Mononitrate-d8. For instance, stable isotopes of hydrogen, carbon, and other elements incorporated into drug molecules can serve as tracers for quantitation during the drug development process . .

properties

IUPAC Name

(1,1,2,2,3,3,4,4-octadeuterio-4-hydroxybutyl) nitrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO4/c6-3-1-2-4-9-5(7)8/h6H,1-4H2/i1D2,2D2,3D2,4D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOGSWRRYABFKU-SVYQBANQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])O[N+](=O)[O-])C([2H])([2H])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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